Ethyl 3-heptyl-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate is a chemical compound with a molecular weight of 228.33 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable tool for researchers and chemists . It is an ester, which is a type of organic compound derived from carboxylic acids and alcohols.
Preparation Methods
The synthesis of Ethyl 3-heptyl-3-methyloxirane-2-carboxylate involves the reaction of heptyl bromide with ethyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic substitution reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-heptyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 3-heptyl-3-methyloxirane-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-methyloxirane-2-carboxylate: This compound has a similar structure but lacks the heptyl group, making it less hydrophobic and less reactive in certain conditions.
PMK ethyl glycidate: This compound has a similar oxirane ring but with different substituents, leading to different reactivity and applications.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C13H24O3 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 3-heptyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-8-9-10-13(3)11(16-13)12(14)15-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
ZDFUZUSAXOFJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(O1)C(=O)OCC)C |
Origin of Product |
United States |
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